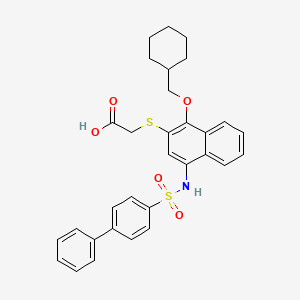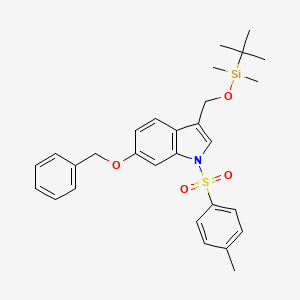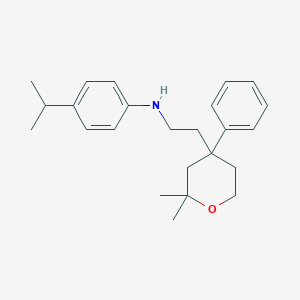
Icmt-IN-45
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-45 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways that regulate cell growth and proliferation .
Métodos De Preparación
The synthesis of Icmt-IN-45 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives. The reaction conditions include the use of specific solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up and purity.
Análisis De Reacciones Químicas
Icmt-IN-45 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Icmt-IN-45 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: It helps in understanding the post-translational modifications of proteins and their impact on cellular functions.
Industry: It may be used in the development of new therapeutic agents targeting diseases associated with dysregulated protein prenylation.
Mecanismo De Acción
Icmt-IN-45 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, a crucial step in the post-translational modification of proteins. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the inhibition of cell growth and proliferation .
Comparación Con Compuestos Similares
Icmt-IN-45 is compared with other ICMT inhibitors such as cysmethynil. While both compounds inhibit ICMT, this compound has shown higher potency with an IC50 value of 0.132 μM compared to cysmethynil . Other similar compounds include indole-based small-molecular ICMT inhibitors, which have been developed through high-throughput screening and optimization processes . The uniqueness of this compound lies in its higher potency and selectivity, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H33NO |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C24H33NO/c1-19(2)20-10-12-22(13-11-20)25-16-14-24(21-8-6-5-7-9-21)15-17-26-23(3,4)18-24/h5-13,19,25H,14-18H2,1-4H3 |
Clave InChI |
XCAIPNRGLQIZEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
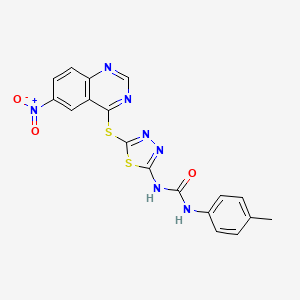
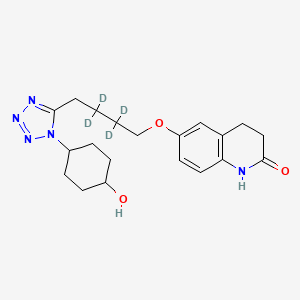
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
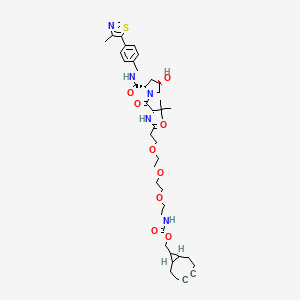
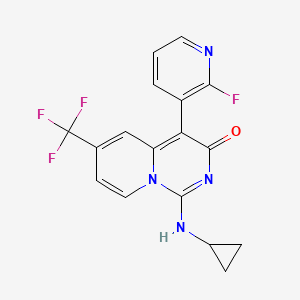
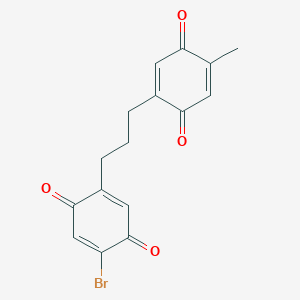
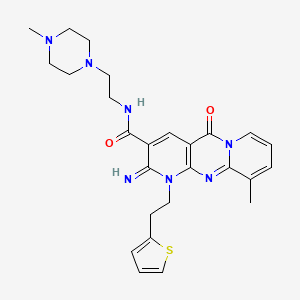
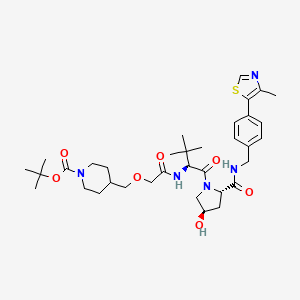
![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)
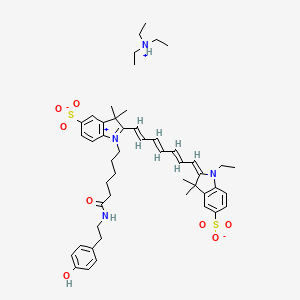
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
